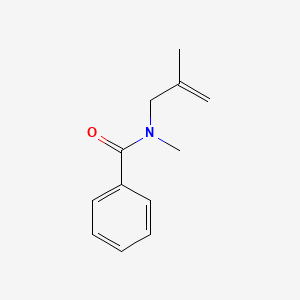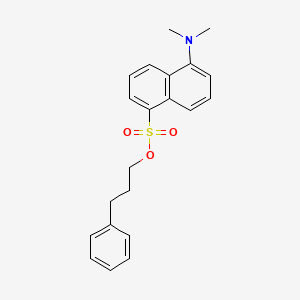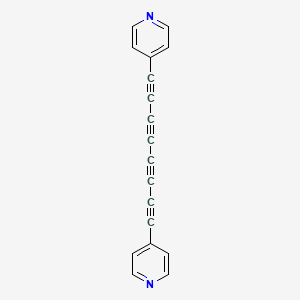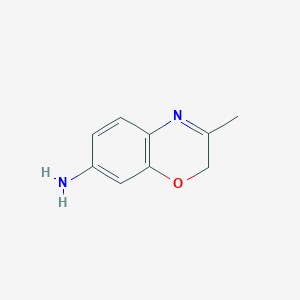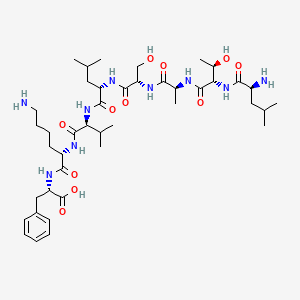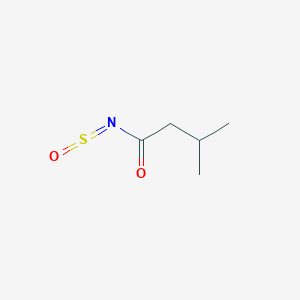
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide is a chemical compound with the molecular formula C5H11NO. It is also known by other names such as isovaleramide and 3-methylbutanamide
Métodos De Preparación
The synthesis of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be achieved through several methods. One common approach involves the amidation reaction between a carboxylic acid and an amine. For instance, the preparation of 4-methyl-3-oxo-N-phenyl valeramide involves an amidation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-oxobutanoic acids can lead to the formation of corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor activity and other biological properties . Additionally, it is used in the design of combinatorial libraries of biologically active compounds due to its reactive functional groups .
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be compared with other similar compounds such as 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid . These compounds share similar structural features but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological properties.
Propiedades
Número CAS |
649571-71-1 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
3-methyl-N-sulfinylbutanamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(2)3-5(7)6-9-8/h4H,3H2,1-2H3 |
Clave InChI |
YEDSHWCXVVQKCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N=S=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


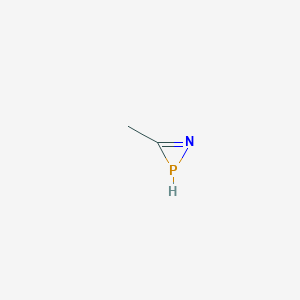
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)

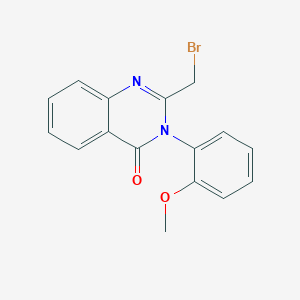
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
